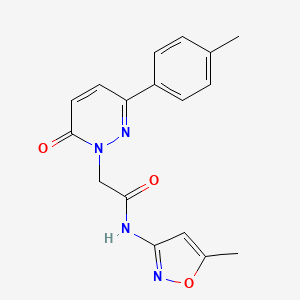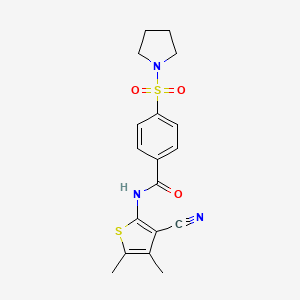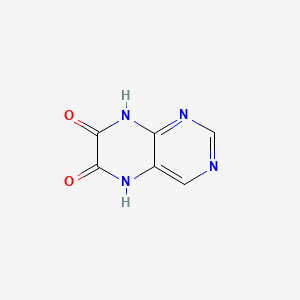
5,8-Dihydropteridine-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dihydropteridine-6,7-dione is a compound that has been studied for its potential biological applications . It is related to 6,7-dihydropteridine reductase, an enzyme that catalyzes the chemical reaction of 5,6,7,8-tetrahydropteridine .
Synthesis Analysis
A focused library of 5,8-dihydropteridine-6,7-dione derivatives were designed and evaluated for their antiproliferative activity against various cancer cell lines . The studies highlighted the importance of the piperazine substituted 5,8-dihydropteridine-6,7-dione frameworks for the activity .
Chemical Reactions Analysis
6,7-dihydropteridine reductase, which is related to 5,8-Dihydropteridine-6,7-dione, is an enzyme that catalyzes the chemical reaction of 5,6,7,8-tetrahydropteridine . This enzyme participates in folate biosynthesis .
科学的研究の応用
Anticancer Activity
5,8-Dihydropteridine-6,7-dione derivatives have been explored for their potential as anticancer agents. These compounds have been designed, synthesized, and evaluated against various cancer cell lines. Notably, certain derivatives displayed potent antiproliferative activity, outperforming known cancer treatment drugs in some instances. For example, compound 5n exhibited broad-spectrum antiproliferative inhibition against tested cell lines, showing a particular potency against the MGC-803 cell line. Preliminary studies indicated that this compound can induce apoptosis and inhibit cell migration in cancer cells, highlighting its potential as an effective antitumor agent targeting gastric cancer cells (Geng et al., 2018).
Anticancer Activity and Mechanisms
Another derivative, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), was synthesized and investigated for its anticancer activity, specifically against lung cancer cells. This compound was shown to induce cell death in a concentration-dependent manner and was found to inhibit the phosphorylation of ERK and CDC2, key proteins involved in cell proliferation. The inhibition of these proteins was associated with proliferation inhibition via a p53-independent pathway. This pathway is particularly noteworthy as it implies that the compound's effectiveness is not solely dependent on the p53 protein, which is often mutated in cancer cells, potentially broadening the range of cancers that could be targeted with this compound (Hsu et al., 2008).
Structural Analysis for Drug Design
The structural analysis of 5,8-dihydropteridine-6,7-dione derivatives is crucial in understanding their biological activity and potential as drug candidates. The crystal structure of one such derivative, a potential antiproliferative agent on melanoma cells, was established through X-ray crystallography. Understanding the molecular structure and hydrogen bonding patterns is essential for drug design and optimization (Guillon et al., 2019).
Photoluminescence and Material Applications
5,8-Dihydropteridine-6,7-dione derivatives also find application in material science. For instance, a 2-D dysprosium-organic complex synthesized from a derivative exhibited metal-centered luminescence with yellowish-blue emission. The energy transfer mechanism and photoluminescence properties of this complex were investigated, showing its potential application in optical and electronic devices (Zhou et al., 2015).
作用機序
特性
IUPAC Name |
5,8-dihydropteridine-6,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-6(12)10-4-3(9-5)1-7-2-8-4/h1-2H,(H,9,11)(H,7,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSVDKLARSSFGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032066 |
Source


|
| Record name | 5,8-Dihydro-6,7-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydropteridine-6,7-dione | |
CAS RN |
3947-46-4 |
Source


|
| Record name | 5,8-Dihydro-6,7-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

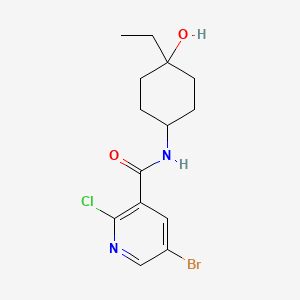
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
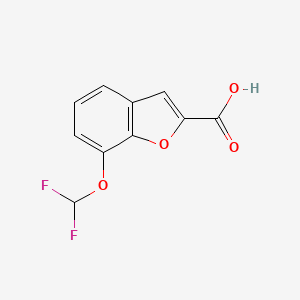
![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)
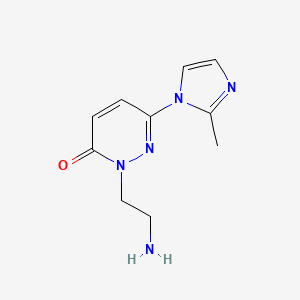
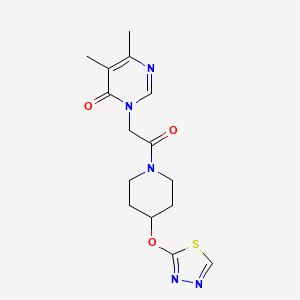
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)
![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
